molecular formula C7H14ClNO2S B2950828 6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride CAS No. 2309447-70-7

6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride

Cat. No.: B2950828
CAS No.: 2309447-70-7
M. Wt: 211.7
InChI Key: ZONDRDSKGFXTQR-UHFFFAOYSA-N
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Description

6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride is a chemical compound with the molecular formula C7H14ClNO2S and a molecular weight of 211.71 g/mol It is known for its unique spirocyclic structure, which consists of a seven-membered ring containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride typically involves the reaction of a suitable precursor with a sulfonylating agent. One common method involves the reaction of 2-azaspiro[3.3]heptane with methylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, with considerations for the safe handling of reagents and the minimization of waste. Continuous flow reactors and automated systems may be employed to enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The sulfonyl group may play a role in modulating the compound’s reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-6-azaspiro[3.3]heptane: Similar spirocyclic structure but with an oxygen atom instead of a sulfur atom.

    2-Azaspiro[3.3]heptane: Parent compound without the sulfonyl group.

    6-Methylsulfonyl-2-azaspiro[3.3]heptane: Similar compound without the hydrochloride salt.

Uniqueness

6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride is unique due to the presence of both the sulfonyl group and the spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

6-methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c1-11(9,10)6-2-7(3-6)4-8-5-7;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONDRDSKGFXTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2(C1)CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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